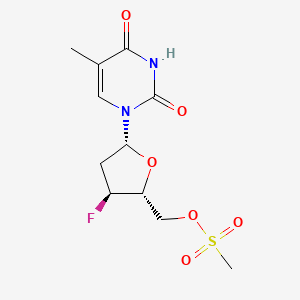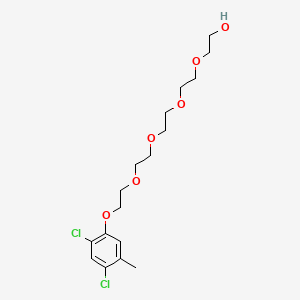
14-(2,4-Dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-(2,4-Dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a synthetic organic compound characterized by its unique structure, which includes a phenoxy group substituted with dichloro and methyl groups, and a tetraoxatetradecan-1-ol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-(2,4-Dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol typically involves the reaction of 2,4-dichloro-5-methylphenol with a suitable alkylating agent to introduce the tetraoxatetradecan-1-ol chain. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
化学反应分析
Types of Reactions
14-(2,4-Dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted phenoxy derivatives.
科学研究应用
14-(2,4-Dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 14-(2,4-Dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the tetraoxatetradecan-1-ol chain can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-(2,4-Dichloro-5-methylphenoxy)acetic acid
- Ethyl 2-(2,4-dichloro-5-methylphenoxy)propanoate
- 4-(2-(2,4-Dichloro-5-methylphenoxy)ethyl)morpholine
Uniqueness
14-(2,4-Dichloro-5-methylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is unique due to its extended tetraoxatetradecan-1-ol chain, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
89636-94-2 |
|---|---|
分子式 |
C17H26Cl2O6 |
分子量 |
397.3 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-(2,4-dichloro-5-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H26Cl2O6/c1-14-12-17(16(19)13-15(14)18)25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-20/h12-13,20H,2-11H2,1H3 |
InChI 键 |
YVLPQTXZSBBSHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Cl)Cl)OCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


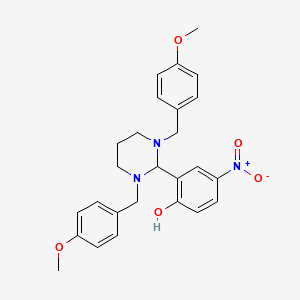
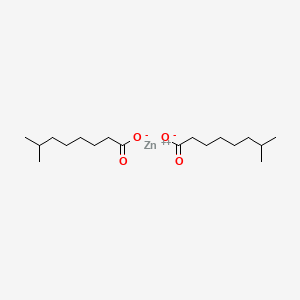


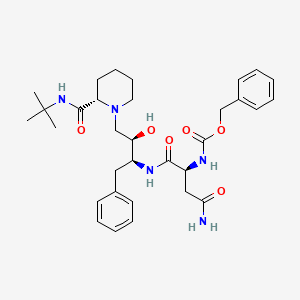
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)






